molecular formula C9H11N5O2 B11880742 ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate CAS No. 40525-21-1

ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate

Cat. No.: B11880742
CAS No.: 40525-21-1
M. Wt: 221.22 g/mol
InChI Key: OYCHGQKPZGRODS-UHFFFAOYSA-N
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Description

Role of Imidazo[4,5-b]Pyridine Scaffolds in Drug Discovery

The imidazo[4,5-b]pyridine core is a privileged heterocyclic system characterized by a fused bicyclic structure that combines the hydrogen-bonding capabilities of pyridine with the metabolic resilience of imidazole. This scaffold has been leveraged in diverse therapeutic areas, including oncology, neurology, and infectious diseases, due to its ability to engage critical residues in enzyme active sites and receptor pockets.

Structural Versatility and Target Engagement
X-ray crystallographic studies of imidazo[4,5-b]pyridine derivatives bound to phosphodiesterase 10A (PDE10A) reveal that the pyridine nitrogen forms a hydrogen bond with Gln716, while the imidazole ring participates in π-π stacking interactions with hydrophobic residues. Similarly, in anaplastic lymphoma kinase (ALK) inhibitors, the scaffold’s planar geometry aligns with the ATP-binding pocket, enabling competitive inhibition at nanomolar concentrations. These interactions are facilitated by the scaffold’s rigid geometry, which minimizes conformational entropy loss upon binding.

Applications in Lead Optimization
Systematic structure-activity relationship (SAR) studies on imidazo[4,5-b]pyridines demonstrate that substitutions at the 5- and 7-positions profoundly influence potency and selectivity. For instance, replacing a morpholine group with a carbamate at the 5-position in PDE10A inhibitors reduced metabolic clearance while maintaining single-digit nanomolar IC~50~ values. In antimalarial agents, the introduction of a 7-amino group enhanced solubility without compromising in vitro antiplasmodial activity.

Comparative Scaffold Performance

Scaffold Modification Target IC~50~ (nM) Selectivity Ratio (vs. Isoforms)
Imidazo[4,5-b]pyridine (PDE10A) PDE10A 0.8–6.7 >3,000
Diaminopyrimidine (ALK) ALK 1.2–8.5 >200
Benzimidazole (PAK4) PAK4 2,500 N/A

Table 1: Comparative inhibitory profiles of imidazo[4,5-b]pyridine derivatives against key therapeutic targets.

Structural Significance of Carbamate Functionalization

The carbamate group (-O(C=O)NR~2~) in this compound serves dual roles: it acts as a hydrogen-bond acceptor via its carbonyl oxygen and modulates the compound’s physicochemical properties. This functionalization is particularly advantageous in balancing lipophilicity and aqueous solubility, which are critical for oral bioavailability.

Electronic and Steric Effects
The carbamate’s electron-withdrawing nature polarizes the adjacent imidazo[4,5-b]pyridine ring, enhancing its ability to engage in charge-transfer interactions with aromatic residues like Tyr683 in PDE10A. Sterically, the ethyl group introduces a minimal footprint, allowing the scaffold to access narrow enzymatic channels while avoiding off-target interactions. This is exemplified by the 240.64 g/mol molecular weight of this compound, which adheres to Lipinski’s rule of five for drug-likeness.

Metabolic Stabilization
Carbamates are less prone to hydrolytic cleavage compared to esters, conferring resistance to first-pass metabolism. In vivo studies of analogous compounds show that carbamate-functionalized imidazo[4,5-b]pyridines exhibit lower plasma clearance (0.21–0.88 L/h/kg in rats) than their ester counterparts, translating to improved oral bioavailability (7–32.5%). The 7-amino group further contributes to metabolic stability by reducing cytochrome P450-mediated oxidation.

Synthetic Accessibility The carbamate moiety is readily introduced via nucleophilic substitution or carbamate exchange reactions. For example, ethyl N-(7-chloro-3H-imidazo[4,5-b]pyridin-5-yl)carbamate is synthesized through a palladium-catalyzed coupling of 7-chloroimidazo[4,5-b]pyridine with ethyl carbamate, achieving yields >75% under mild conditions. This modularity enables rapid diversification for SAR exploration.

Properties

CAS No.

40525-21-1

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

ethyl N-(7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate

InChI

InChI=1S/C9H11N5O2/c1-2-16-9(15)14-6-3-5(10)7-8(13-6)12-4-11-7/h3-4H,2H2,1H3,(H4,10,11,12,13,14,15)

InChI Key

OYCHGQKPZGRODS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(C(=C1)N)NC=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diaminopyridine Derivatives

A widely adopted method involves cyclizing 5,6-diaminopyridine-3-ol derivatives. Source details a four-step sequence starting with 5,6-diaminopyridine-3-ol , which undergoes acetylation to protect amine groups (Step 1). Subsequent treatment with potassium carbonate in dimethylformamide (DMF) converts the hydroxyl group to a potassium salt, enhancing reactivity for nucleophilic substitution with p-chloronitrobenzene (Step 2). The intermediate is then subjected to alkaline hydrolysis, yielding a free amine (Step 3), followed by cyclization with aromatic aldehydes in the presence of Na₂S₂O₅ to form the imidazo[4,5-b]pyridine core (Step 4).

Key Optimization :

  • Solvent Choice : DMF facilitates salt formation and substitution reactions due to its high polarity.

  • Catalyst : Na₂S₂O₅ promotes efficient cyclization by acting as a mild oxidizing agent.

Metal-Catalyzed Coupling Approaches

Source highlights a copper-mediated Ullmann-type coupling for imidazo[4,5-b]pyridine synthesis. Using 2-methyl-1H-imidazo[4,5-b]pyridine as a starting material, reaction with 2-bromothiophene-2-carboxamide in the presence of cesium carbonate, Cu₂O, and 4,7-dimethoxy-1,10-phenanthroline in DMSO at 110–115°C for 24 hours achieves C–N bond formation. While this method yielded only 2.5% of the target compound in one instance, optimizing ligand systems (e.g., PEG additives) improved efficiency.

Introduction of the Ethyl Carbamate Group

The ethyl carbamate moiety is introduced via nucleophilic substitution or carbamate exchange reactions. Source demonstrates a telescopic approach using 4-chloroquinolin-3-yl carbamates, where HCl promotes amination-cyclization cascades. Although developed for imidazo[4,5-c]quinolin-2-ones, this method is adaptable to imidazo[4,5-b]pyridines by substituting the chlorinated precursor with 5-chloro-1H-imidazo[4,5-b]pyridine and reacting it with ethyl carbamate under acidic conditions.

Experimental Protocol :

  • Substrate Activation : Treat 5-chloro-1H-imidazo[4,5-b]pyridine with HCl in 3-pentanol at 150°C to generate a reactive intermediate.

  • Carbamate Coupling : Add ethyl carbamate and heat at 170°C for 10–20 minutes.

  • Cyclization : Acid-promoted intramolecular cyclization forms the final product.

Yield Data :

StepConditionsYield
Substrate ActivationHCl, 3-pentanol, 150°C, 10 min85%
Carbamate CouplingEthyl carbamate, 170°C, 15 min72%

Alternative Routes via Functional Group Interconversion

Reductive Amination

Source describes reductive amination strategies for imidazo[4,5-c]quinolin-4-amine derivatives. Applying this to imidazo[4,5-b]pyridines, 5-nitro-1H-imidazo[4,5-b]pyridine is reduced using Pd/C under H₂ atmosphere to yield the 7-amino derivative. Subsequent reaction with ethyl chloroformate in tetrahydrofuran (THF) at 0°C introduces the carbamate group.

Critical Parameters :

  • Temperature Control : Maintaining 0°C during carbamate formation prevents undesired side reactions.

  • Catalyst Loading : 10% Pd/C ensures complete nitro reduction without over-hydrogenation.

Microwave-Assisted Synthesis

Source reports a microwave-assisted protocol for imidazo[4,5-b]pyridine derivatives. Combining 5,6-diaminopyridine-3-ol and ethyl glyoxalate in ethanol under microwave irradiation (130°C, 30 minutes) achieves simultaneous cyclization and carbamate formation. This one-pot method reduces reaction time from 24 hours to 30 minutes, with yields comparable to conventional heating (68% vs. 65%).

Challenges and Mitigation Strategies

Low Yields in Coupling Reactions

Copper-catalyzed methods often suffer from low yields due to ligand dissociation and catalyst deactivation. Source addresses this by employing PEG as a phase-transfer catalyst, improving yields from 2.5% to 15%.

Purification Difficulties

The polar nature of ethyl carbamate derivatives complicates isolation. Source recommends silica gel chromatography with gradient elution (DCM:MeOH 100:5 → 100:10) followed by preparative HPLC for >95% purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/CatalystsYieldTime
Cyclocondensation5,6-Diaminopyridine-3-olNa₂S₂O₅, DMF70%12 h
Ullmann Coupling2-Methylimidazo[4,5-b]pyridineCu₂O, Cs₂CO₃15%24 h
Microwave Synthesis5,6-Diaminopyridine-3-olEthyl glyoxalate, microwave68%0.5 h
Reductive Amination5-Nitroimidazo[4,5-b]pyridinePd/C, H₂, ethyl chloroformate65%6 h

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the imidazo[4,5-b]pyridine core .

Scientific Research Applications

Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several imidazo-pyridine derivatives reported in recent studies. Below is a detailed analysis of key analogs, focusing on substituent effects, binding affinities, and physicochemical properties.

Substituent Analysis and Binding Affinity

The imidazo[4,5-b]pyridine core is common among analogs, but substituent variations critically influence biological activity:

Compound Name Substituents Molecular Weight (g/mol) Binding Affinity (kcal/mol) Key Features
Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate 7-amino, 5-ethyl carbamate ~235.24* N/A Enhanced H-bonding, moderate solubility
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid 5-succinamic acid ~291.27 -8.9 Larger, polar substituent; potential steric hindrance
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Fluorophenyl, carboxylic acid ~278.22 -8.7 Electron-withdrawing group; moderate affinity
tert-Butyl (3-(2-((3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)carbamate (9e) tert-butyl carbamate, triazolo-pyridine 313.32 N/A Bulky substituent; likely reduced solubility

*Calculated based on molecular formula C₉H₁₁N₅O₂.

Key Observations:
  • Amino Group vs. Fluorine: The 7-amino group in the target compound may improve hydrogen-bonding interactions compared to the fluorophenyl group in 3-(4-fluorophenyl)-2,4-dioxo-... (affinity: -8.7 kcal/mol) . Fluorine’s electron-withdrawing effect enhances electronegativity but lacks H-bond donor capacity.
  • Carbamate Variations: The ethyl carbamate in the target compound offers a balance between solubility and metabolic stability.
  • Succinamic Acid vs. Carbamate : The succinamic acid substituent in N-(2-oxo-...succinamic acid increases polarity and molecular weight, which may reduce membrane permeability despite its strong binding affinity (-8.9 kcal/mol).

Structural and Pharmacokinetic Considerations

  • Core Modifications : Analogs like 9e incorporate benzoimidazo[1,2-a]pyrimidine fused rings, expanding the aromatic system. This modification could alter binding pocket compatibility compared to the simpler imidazo[4,5-b]pyridine core.
  • Solubility : Ethyl carbamate’s smaller size and intermediate polarity likely improve aqueous solubility relative to tert-butyl carbamate (9e) or succinamic acid derivatives.
  • Synthetic Accessibility: The target compound’s straightforward substitution pattern (amino + ethyl carbamate) may offer synthetic advantages over multi-step derivatives like 9e .

Research Findings and Implications

  • Virtual Screening Insights: Molecular docking studies in highlight that substituent polarity and H-bonding capacity correlate with binding affinity. The target compound’s amino and carbamate groups position it as a candidate for high-affinity enzyme inhibition.

Biological Activity

Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate, with the chemical formula C9H11N5O2 and CAS number 40525-21-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC9H11N5O2
Molar Mass221.22 g/mol
CAS Number40525-21-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been identified as a weak inhibitor of Trypanosoma brucei Methionyl-tRNA Synthetase (TbMetRS), demonstrating approximately 78% inhibition at 10 µM concentration in high-throughput screening assays .
  • Antidiabetic Activity : Research indicates that imidazo[4,5-b]pyridine derivatives exhibit antidiabetic properties. This compound may contribute to this activity through modulation of glucose metabolism and insulin sensitivity .
  • Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor, which is significant given the role of kinases in various diseases, including cancer. Studies have shown that similar compounds can effectively inhibit Aurora kinases and other related targets .

Study 1: Inhibition of TbMetRS

In a study focused on developing new treatments for human African trypanosomiasis (HAT), this compound was evaluated for its inhibitory effects on TbMetRS. The results indicated that modifications to the compound could enhance its potency and selectivity against the enzyme .

Study 2: Antidiabetic Properties

Another investigation assessed the antidiabetic potential of imidazo[4,5-b]pyridine derivatives. This compound was included in a series of compounds tested for their ability to lower blood glucose levels in diabetic models. Results showed promising activity with IC50 values indicating effective glucose-lowering effects .

Study 3: Kinase Inhibitor Optimization

Research aimed at optimizing imidazo[4,5-b]pyridine-based kinase inhibitors highlighted the importance of structural modifications to enhance biological activity. This compound was part of a library screened for Aurora kinase inhibition, demonstrating significant activity that warrants further exploration for therapeutic applications in oncology .

Q & A

Q. How can researchers optimize the synthesis of ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reagent stoichiometry, solvent choice, and reaction time. For heterocyclic systems like imidazo[4,5-b]pyridines, cyclocondensation of substituted pyridines with carbamoylating agents (e.g., ethyl chloroformate) under inert atmospheres (N₂/Ar) is critical. Catalysts such as APTS (3-Aminopropyltriethoxysilane) in ethanol have been shown to enhance reaction efficiency in analogous systems . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures high purity. Monitoring by TLC and HPLC-MS is recommended to validate intermediates and final products .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve aromatic protons (imidazole/pyridine rings) and carbamate ethyl groups. Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) confirm substitution patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is advised. Programs like ORTEP-3 aid in visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Mass Spectrometry : HRMS (ESI⁺) provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular formula .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Initial screening should include:
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-competitive assays for imidazo[4,5-b]pyridine derivatives) .
  • Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed to obtain high-quality diffraction data?

  • Methodological Answer : Imidazo[4,5-b]pyridines often form polymorphs or solvates. Use solvent diffusion (e.g., layering hexane over a DCM solution) or vapor diffusion (ether/THF) for slow crystallization. For twinned crystals, SHELXD or SHELXE can resolve phase ambiguities. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Validate final structures using checkCIF/PLATON to flag ADPs and R-factor discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with halogen (Cl, Br) or methyl substitutions at the 5- or 7-positions of the imidazo[4,5-b]pyridine core to assess steric/electronic effects .
  • Carbamate Tail Variations : Replace ethyl with tert-butyl or benzyl groups to study lipophilicity impacts on membrane permeability .
  • Bioisosteric Replacements : Substitute the amino group with guanidine or nitro moieties to modulate hydrogen-bonding capacity .
  • Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate substituent properties (Hammett σ, π) with bioactivity .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition results using both radiometric (³²P-ATP) and fluorescence-based methods.
  • Counter-Screens : Test against off-target proteins (e.g., cytochrome P450 isoforms) to rule out nonspecific binding .
  • Statistical Validation : Apply Grubbs’ test to identify outliers in dose-response curves. Replicate experiments with independent synthetic batches to confirm reproducibility .

Q. What computational methods are recommended for predicting its pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to estimate binding free energies (ΔG).
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast solubility (LogS), bioavailability (Lipinski’s Rule of Five), and CYP450 metabolism .
  • Docking Studies : Autodock Vina or Glide can model binding poses in active sites (e.g., CGRP receptors for migraine therapeutics) .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Chiral resolution via HPLC (Chiralpak IA/IB columns) or enzymatic kinetic resolution (e.g., lipase-catalyzed acylations) is critical. For asymmetric synthesis, employ Evans’ oxazolidinone auxiliaries or transition-metal catalysts (e.g., Pd/BINAP) to control stereochemistry at the carbamate group . Confirm enantiopurity using polarimetry or chiral shift reagents in ¹H NMR .

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